![molecular formula C11H12N2O3 B368759 4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid CAS No. 393802-66-9](/img/structure/B368759.png)
4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid (CAS Number: 393802-66-9) is a chemical compound with the linear formula C11H12N2O3 . It falls into the category of rare and unique chemicals, and its molecular weight is approximately 220.23 g/mol. Sigma-Aldrich provides this product to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring fused with a pyridine ring. The compound contains two methyl groups at positions 4 and 8, a carbonyl group (C=O) at position 2, and a carboxylic acid group (COOH) at position 4. The 3D structure of this compound can be visualized using molecular modeling tools .
科学的研究の応用
Synthesis and Chemical Properties
The synthesis and chemical properties of pyrimido[4,5-b]quinolines and related compounds offer a glimpse into the chemical versatility and synthetic accessibility of pyrido[1,2-a]pyrimidine derivatives. A study by Nandha Kumar et al. (2001) demonstrates the synthesis of pyrimido[4,5-b]quinolines from 1,3-diaryl barbituric acid and anthranilic acid, highlighting the potential for developing biologically active compounds through heterocyclic fusion strategies (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).
Biological Applications
Pyrimidine derivatives, including pyrido[1,2-a]pyrimidine analogs, have been extensively studied for their biological and pharmacological properties. Pyrimidines are known for their anti-inflammatory, anticancer, and antimicrobial activities, making them valuable scaffolds in medicinal chemistry. Rashid et al. (2021) provide a comprehensive review of the synthesis, anti-inflammatory effects, and structure-activity relationships of pyrimidine derivatives, highlighting their therapeutic potential (Rashid, Martines, Duarte, Jorge, Rasool, Muhammad, & Ahmad, 2021).
Optical and Electronic Applications
The development of optical sensors and materials for optoelectronic applications is another area where pyrido[1,2-a]pyrimidine derivatives and related compounds have shown promise. Jindal and Kaur (2021) discuss the role of pyrimidine derivatives as optical sensors, emphasizing their biological and medicinal applications alongside their utility in sensing technologies (Jindal & Kaur, 2021).
Catalysis and Synthetic Methodologies
The use of hybrid catalysts in the synthesis of pyrano[2,3-d]pyrimidine derivatives is explored by Parmar, Vala, and Patel (2023), illustrating the significance of these compounds in the pharmaceutical industry and their broad synthetic applications (Parmar, Vala, & Patel, 2023).
特性
IUPAC Name |
4,8-dimethyl-2-oxo-3H-pyrido[1,2-a]pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-3-4-13-8(5-7)12-9(14)6-11(13,2)10(15)16/h3-5H,6H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWIJJMJPPKQPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=O)CC(N2C=C1)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

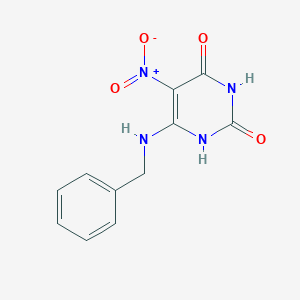
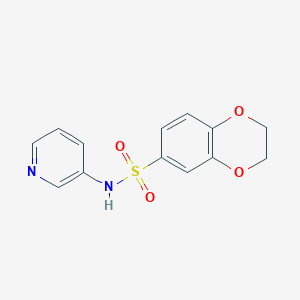
![N'-[(3Z)-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide](/img/structure/B368705.png)
![4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]morpholine](/img/structure/B368708.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide](/img/structure/B368712.png)

![3-[(4-ethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B368722.png)
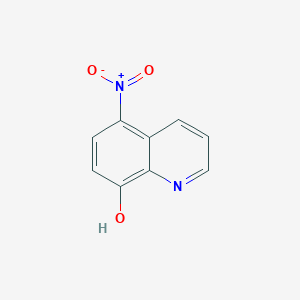
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B368730.png)

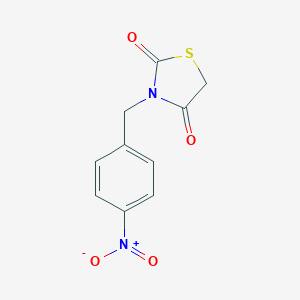
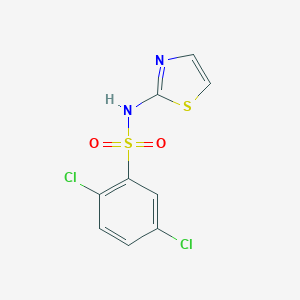
![N-{4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]phenyl}acetamide](/img/structure/B368739.png)